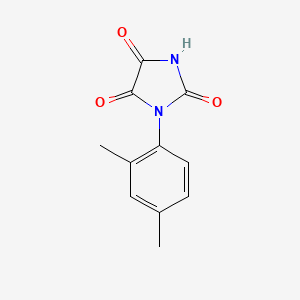1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
CAS No.: 1094424-62-0
Cat. No.: VC2911578
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1094424-62-0 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione |
| Standard InChI | InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16) |
| Standard InChI Key | MBBYXQUIBXIEHL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C |
Introduction
Structural Characteristics and Chemical Identity
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione consists of an imidazolidine ring with three carbonyl groups at positions 2, 4, and 5, substituted with a 2,4-dimethylphenyl group at the nitrogen in position 1. This structure presents unique physicochemical properties that make it valuable for various research applications.
The compound features a reactive imidazolidine core that contains three carbonyl groups arranged in a specific pattern, creating a five-membered ring with two nitrogen atoms. The strategic positioning of the 2,4-dimethylphenyl substituent contributes to its distinct molecular characteristics and potential biological interactions. The methyl groups at positions 2 and 4 on the phenyl ring influence the electronic distribution and lipophilicity of the molecule.
Identification Parameters
Table 1. Key Identification Parameters of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione |
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 1094424-62-0 |
| PubChem CID | 43131901 |
| InChI | InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16) |
| InChIKey | MBBYXQUIBXIEHL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C |
These identification parameters are crucial for scientific database indexing and provide a unique fingerprint for the compound in chemical research and literature .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is essential for its appropriate handling, storage, and application in research settings.
Physical Properties
The compound exists as a solid at ambient temperature and pressure. Based on the available data, it is soluble in common laboratory solvents, which facilitates its use in various experimental procedures .
Predicted Collision Cross Section Values
Advanced computational methods have generated predicted collision cross section (CCS) values for various ionized forms of the compound, which are valuable for mass spectrometry analysis and identification.
Table 2. Predicted Collision Cross Section Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 219.07642 | 148.1 |
| [M+Na]+ | 241.05836 | 160.3 |
| [M+NH4]+ | 236.10296 | 154.2 |
| [M+K]+ | 257.03230 | 157.1 |
| [M-H]- | 217.06186 | 148.8 |
| [M+Na-2H]- | 239.04381 | 152.4 |
| [M]+ | 218.06859 | 149.7 |
| [M]- | 218.06969 | 149.7 |
These values provide critical reference points for analytical characterization using mass spectrometry coupled with ion mobility techniques .
Chemical Reactivity
Applications and Biological Activities
Research Applications
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is primarily designated for research purposes, as indicated by supplier documentation stating it is "Only for research and development use by, or directly under the supervision of, a technically qualified individual" .
The compound has potential applications as a building block in organic synthesis and as a molecular probe in various research contexts. Its structural features make it valuable for structure-activity relationship studies and the development of compounds with specific biological activities.
| Compound | AChE Inhibition (IC50 μmol/L) | BChE Inhibition (IC50 μmol/L) |
|---|---|---|
| Compound 3e (4-Cl substituent) | 13.8 ± 0.13 | 0.41 ± 0.02 |
| Compound 3f (4-CN substituent) | 19.1 ± 0.27 | 0.41 ± 0.02 |
| Compound 3g (2,6-diisopropyl substituent) | 15.1 ± 0.29 | 0.98 ± 0.08 |
| Compound 3i (3,5-dimethyl substituent) | 21.4 ± 0.19 | 0.58 ± 0.03 |
These findings suggest that the imidazolidine-2,4,5-trione core structure, when appropriately substituted, can yield compounds with significant enzyme inhibitory properties . This opens possibilities for investigating the potential bioactivity of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione in similar contexts.
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume